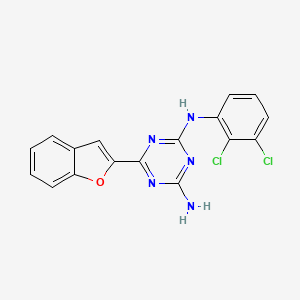

6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC15020602

Molecular Formula: C17H11Cl2N5O

Molecular Weight: 372.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H11Cl2N5O |

|---|---|

| Molecular Weight | 372.2 g/mol |

| IUPAC Name | 6-(1-benzofuran-2-yl)-2-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C17H11Cl2N5O/c18-10-5-3-6-11(14(10)19)21-17-23-15(22-16(20)24-17)13-8-9-4-1-2-7-12(9)25-13/h1-8H,(H3,20,21,22,23,24) |

| Standard InChI Key | IEPIIIDBHSPNNT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=C(C(=CC=C4)Cl)Cl)N |

Introduction

The compound 6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic chemical entity characterized by its benzofuran and triazine moieties. This compound belongs to the class of triazines, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of benzofuran enhances the compound's pharmacological potential due to its known bioactive properties.

Synthesis

The synthesis of 6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves:

-

Preparation of the benzofuran derivative: Benzofuran is synthesized through cyclization reactions involving o-hydroxyaryl ketones.

-

Formation of the triazine core: The triazine ring is constructed using cyanuric chloride as a precursor.

-

Substitution reactions: Sequential nucleophilic aromatic substitutions introduce the dichlorophenyl and benzofuran substituents onto the triazine ring.

Analytical Characterization

Characterization of this compound is essential for confirming its structure and purity. Key techniques include:

-

NMR Spectroscopy:

-

Proton (H) NMR shows signals corresponding to aromatic protons in benzofuran and dichlorophenyl groups.

-

Carbon (C) NMR reveals peaks for the triazine carbons and aromatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

Absorption bands around 3300 cm indicate NH stretching.

-

Bands at ~1600 cm correspond to aromatic C=C vibrations.

-

-

Mass Spectrometry (MS):

-

Provides molecular ion peaks confirming the molecular weight.

-

Biological Activity

Triazines with benzofuran substituents often exhibit significant biological activity due to their ability to interact with biological macromolecules. Preliminary studies suggest that compounds with similar structures have:

-

Anticancer activity: Triazines disrupt DNA replication in cancer cells.

-

Antimicrobial effects: Benzofuran derivatives inhibit bacterial and fungal growth.

-

Anti-inflammatory properties: The dichlorophenyl group enhances COX enzyme inhibition.

Applications

This compound's diverse functional groups make it a candidate for:

-

Drug discovery programs targeting cancer or infectious diseases.

-

Agrochemicals as herbicides or fungicides due to its nitrogen-rich structure.

-

Material science applications where heterocycles are needed for electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume